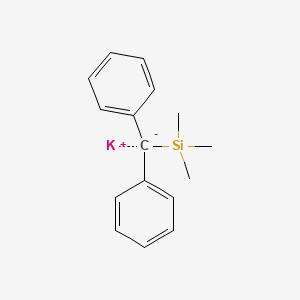
Potassium diphenyl(trimethylsilyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium diphenyl(trimethylsilyl)methanide is an organopotassium compound known for its unique structure and reactivity. It features a potassium cation bonded to a diphenyl(trimethylsilyl)methanide anion. This compound is of interest in organic synthesis due to its strong nucleophilic properties and its ability to form stable carbanions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium diphenyl(trimethylsilyl)methanide can be synthesized through the reaction of diphenyl(trimethylsilyl)methane with a strong base such as potassium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium diphenyl(trimethylsilyl)methanide undergoes various types of reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, forming new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, generating new carbanions.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically conducted in aprotic solvents like THF or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent side reactions with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with alkyl halides yield substituted diphenyl(trimethylsilyl)methane derivatives, while reactions with carbonyl compounds can produce alcohols or ketones.
Scientific Research Applications
Potassium diphenyl(trimethylsilyl)methanide has several applications in scientific research:
Organic Synthesis: It is used as a strong nucleophile and base in various organic transformations, including the formation of carbon-carbon bonds.
Material Science: It is employed in the synthesis of novel materials with unique electronic and structural properties.
Mechanism of Action
The mechanism of action of potassium diphenyl(trimethylsilyl)methanide involves the formation of a stable carbanion. This carbanion can then participate in nucleophilic attacks on electrophilic centers, facilitating various organic transformations. The presence of the trimethylsilyl group helps stabilize the carbanion, making it more reactive and selective in its reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium bis(trimethylsilyl)amide: Another strong base and nucleophile, but with different reactivity due to the presence of two trimethylsilyl groups.
Sodium diphenyl(trimethylsilyl)methanide: Similar structure but with sodium instead of potassium, leading to differences in reactivity and solubility.
Lithium diphenyl(trimethylsilyl)methanide: Lithium analog with distinct reactivity patterns due to the smaller ionic radius and higher charge density of lithium.
Uniqueness
Potassium diphenyl(trimethylsilyl)methanide is unique due to its combination of a potassium cation with a diphenyl(trimethylsilyl)methanide anion. This combination provides a balance of nucleophilicity and stability, making it a valuable reagent in organic synthesis and other applications.
Properties
CAS No. |
179261-28-0 |
|---|---|
Molecular Formula |
C16H19KSi |
Molecular Weight |
278.50 g/mol |
IUPAC Name |
potassium;diphenylmethyl(trimethyl)silane |
InChI |
InChI=1S/C16H19Si.K/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1 |
InChI Key |
DEOCGUFKJQMVGO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[C-](C1=CC=CC=C1)C2=CC=CC=C2.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















